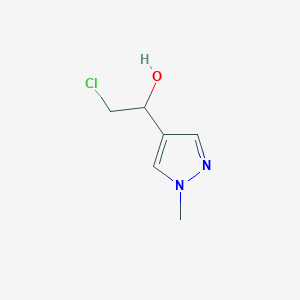

2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern organic chemistry, with its principles being fundamental to the development of pharmaceuticals, agrochemicals, and materials science. Compounds containing heterocyclic rings, such as pyrazole (B372694), are of immense interest due to their diverse chemical reactivity and biological activity. The exploration of novel heterocyclic structures like 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol is a natural progression in this field, aiming to expand the library of available chemical entities and uncover new structure-activity relationships.

Significance of Pyrazole-Containing Scaffolds in Organic Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from the frequent appearance of the pyrazole motif in a wide array of biologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. dntb.gov.uacdnsciencepub.com This proven track record makes any new pyrazole-containing molecule, such as this compound, a candidate for further investigation.

In organic synthesis, the pyrazole nucleus serves as a versatile building block. The presence of multiple reaction sites on the ring and its substituents allows for the construction of complex molecular architectures. The functional groups on this compound—the chloro group, the hydroxyl group, and the pyrazole ring itself—offer multiple avenues for chemical modification, making it a potentially valuable intermediate in the synthesis of more elaborate molecules. dntb.gov.ua

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound is multifaceted. The combination of a pyrazole ring with a reactive chloro-ethanol side chain suggests a number of potential applications that warrant detailed study.

The chloro and hydroxyl functional groups are known to be key players in various chemical transformations. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. dntb.gov.ua The hydroxyl group can be involved in esterification, etherification, and oxidation reactions, further expanding the synthetic possibilities.

From a medicinal chemistry perspective, the presence of a halogen atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the chloro substituent in this compound could impart desirable biological characteristics. The ethanol (B145695) backbone also provides a flexible linker that can be modified to optimize interactions with biological targets.

Given the established importance of pyrazole derivatives and the synthetic versatility offered by its functional groups, a comprehensive investigation into the synthesis, characterization, and potential applications of this compound is a logical and scientifically valuable endeavor. A plausible synthetic route to this compound involves the reduction of the corresponding ketone, 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. The reduction of α-haloketones is a well-established transformation in organic synthesis, often achieved using reducing agents like sodium borohydride. masterorganicchemistry.compressbooks.publibretexts.orglibretexts.orgchemguide.co.uk

Detailed research findings on the synthesis and characterization of this compound are crucial for unlocking its full potential. The following interactive data table summarizes the key known and predicted properties of this compound, forming a baseline for further research.

Physicochemical and Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN2O |

| Molecular Weight | 174.61 g/mol |

| IUPAC Name | 2-Chloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol |

| Canonical SMILES | CN1C=C(C=N1)C(O)CCl |

| InChI Key | BREBYTKRZPCRQM-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(1-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4,6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWELXLJLHRSXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1 1 Methyl 4 Pyrazolyl Ethanol

Retrosynthetic Analysis of the 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol Structure

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking down the complex target molecule into simpler, more readily available starting materials. The primary disconnection points are the C-C bond between the pyrazole (B372694) ring and the ethanol (B145695) side chain, and the bonds within the pyrazole ring itself.

One logical disconnection is at the C4-position of the pyrazole ring, separating the chloroethanol side chain from the 1-methylpyrazole (B151067) core. This leads to a key intermediate, a 1-methylpyrazole with a suitable functional group at the 4-position that can be elaborated into the desired side chain. A prime candidate for this intermediate is 1-methyl-1H-pyrazole-4-carbaldehyde. This aldehyde can be derived from a 1-methylpyrazole through a formylation reaction.

Further deconstruction of the 1-methylpyrazole ring itself points towards a classical cyclocondensation reaction. This involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with methylhydrazine. This retrosynthetic approach is outlined below:

Figure 1: Retrosynthetic pathway for this compound.

This analysis suggests a forward synthesis commencing with the formation of the 1-methylpyrazole ring, followed by functionalization at the C4 position, and finally, the construction of the 2-chloroethanol (B45725) side chain.

Classical and Contemporary Synthetic Routes to the 1-Methyl-4-pyrazole Moiety

The Knorr pyrazole synthesis and its variations are the most common and classical methods for constructing the pyrazole ring. chemhelpasap.comjk-sci.comslideshare.netresearchgate.netslideshare.net This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chemhelpasap.comjk-sci.comslideshare.netresearchgate.netslideshare.net In the context of synthesizing a 1-methylpyrazole, methylhydrazine is the appropriate reagent.

A general representation of this reaction is the condensation of a β-ketoester with methylhydrazine. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1,3-Dicarbonyl Compound | Methylhydrazine | 1-Methylpyrazole | Acid or base catalysis |

| β-Ketoester | Methylhydrazine | 1-Methyl-pyrazolone | Acid catalysis |

Once the 1-methylpyrazole ring is synthesized, the next step is to introduce a functional group at the 4-position, which will serve as a handle for adding the chloroethanol side chain. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. arkat-usa.orgmdpi.comresearchgate.netrsc.orgijpcbs.comresearchgate.netsemanticscholar.orgchemmethod.comumich.edu

A highly effective method for introducing a formyl group (-CHO) at the C4 position is the Vilsmeier-Haack reaction. arkat-usa.orgmdpi.comresearchgate.netrsc.orgijpcbs.comresearchgate.netsemanticscholar.orgchemmethod.com This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings. arkat-usa.orgmdpi.comresearchgate.netrsc.orgijpcbs.comresearchgate.netsemanticscholar.orgchemmethod.com The resulting 1-methyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate for further transformations. nih.govtandfonline.comchemimpex.com

| Starting Material | Reagents | Product | Reaction Type |

| 1-Methylpyrazole | POCl₃, DMF | 1-Methyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Formylation |

Introduction of the Chloroethanol Side Chain

With the functionalized 1-methyl-4-pyrazole moiety in hand, the final stage of the synthesis is the construction of the 2-chloroethanol side chain. This can be achieved through several strategic approaches.

One viable strategy involves the conversion of the 1-methyl-1H-pyrazole-4-carbaldehyde into a vinylpyrazole intermediate. This can be accomplished through a Wittig reaction or by reaction with a Grignard reagent followed by dehydration. For instance, reaction of the aldehyde with methylmagnesium bromide would yield 1-(1-methyl-1H-pyrazol-4-yl)ethanol, which can then be dehydrated to 1-methyl-4-vinyl-1H-pyrazole. nih.gov

The subsequent step is the regioselective hydroxychlorination of the vinyl group. A common method to achieve this is through epoxidation of the double bond, followed by ring-opening of the resulting epoxide. Epoxidation can be carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com The subsequent ring-opening of the epoxide with a source of chloride, such as hydrochloric acid (HCl), will proceed with high regioselectivity, with the chloride ion attacking the less substituted carbon of the epoxide ring, yielding the desired this compound. jsynthchem.comlibretexts.orgchemistrysteps.comkhanacademy.org

| Intermediate | Reaction Sequence | Product |

| 1-Methyl-4-vinyl-1H-pyrazole | 1. Epoxidation (e.g., m-CPBA) 2. Ring-opening with HCl | This compound |

An alternative and more direct approach involves the conversion of a precursor alcohol to the target chloro-alcohol using a suitable chlorinating agent. This pathway begins with the conversion of the 1-methyl-1H-pyrazole-4-carbaldehyde to 1-(1-methyl-1H-pyrazol-4-yl)ethanone. This can be achieved via a Grignard reaction with methylmagnesium bromide followed by oxidation of the resulting secondary alcohol.

The ethanone (B97240) derivative can then be reduced to the corresponding 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diol. Selective chlorination of the primary alcohol in the presence of the secondary alcohol can be challenging.

A more straightforward route from the ethanone precursor involves its reduction to 1-(1-methyl-1H-pyrazol-4-yl)ethanol. The hydroxyl group of this ethanol derivative can then be converted to a chloride using a variety of chlorinating reagents. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, simplifying the purification of the product. Phosphorus chlorides, such as phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃), can also be employed for this conversion.

| Precursor | Chlorinating Reagent | Product |

| 1-(1-Methyl-1H-pyrazol-4-yl)ethanol | Thionyl chloride (SOCl₂) | This compound |

| 1-(1-Methyl-1H-pyrazol-4-yl)ethanol | Phosphorus pentachloride (PCl₅) | This compound |

| 1-(1-Methyl-1H-pyrazol-4-yl)ethanol | Phosphorus trichloride (PCl₃) | This compound |

This method offers a direct conversion of an alcohol to the desired alkyl chloride, often under mild conditions.

Formation of the Ethanol Linkage

The creation of the 2-chloroethanol side chain on the 1-methyl-4-pyrazolyl core is a critical transformation. A primary method involves the nucleophilic addition of a chloromethyl organometallic reagent to the aldehyde group of 1-methyl-1H-pyrazole-4-carbaldehyde.

A plausible and direct approach is the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a chloromethyl Grignard reagent (ClCH₂MgCl) or organolithium reagent (ClCH₂Li). This reaction would directly form the carbon-carbon bond and the secondary alcohol, yielding the target compound.

Alternatively, a two-step process can be envisioned. First, the addition of a suitable C1 nucleophile to the pyrazole-4-carbaldehyde, followed by functional group manipulation. For instance, the addition of a nitromethane (B149229) anion followed by reduction and subsequent transformation could be a potential, albeit longer, route.

Another significant strategy is the asymmetric ring-opening of meso-epoxides. While not a direct formation from the aldehyde, this method can produce β-pyrazole-substituted alcohols with high optical purity. The reaction of a pyrazole nucleophile with a compound like meso-2,3-epoxybutane, catalyzed by a chiral complex, could yield a related chiral alcohol. nih.gov Adapting this to form the specific 2-chloroethanol structure would require a custom epoxide precursor, such as 1-chloro-2,3-epoxypropane.

A different synthetic direction involves starting with a pyrazole derivative bearing a methyl ketone at the C4 position (4-acetyl-1-methylpyrazole). This ketone could undergo α-chlorination followed by stereoselective reduction of the carbonyl group to furnish the 2-chloro-1-ethanol moiety.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules. Both transition metal catalysis and organocatalysis provide distinct advantages in forming the C-C bonds and stereocenters inherent in this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise difficult to construct. For the synthesis of the target molecule, a key disconnection is between the pyrazole ring and the ethanol side chain.

A prominent strategy is the Suzuki-Miyaura cross-coupling reaction. This would involve coupling a pyrazole-boronic acid derivative, such as 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester, with a suitable haloethanol derivative. researchgate.net For example, coupling with a protected 2-chloro-1-iodoethanol derivative, catalyzed by a palladium complex, would form the C4-C(ethanol) bond. Subsequent deprotection would yield the final product. The stability and utility of pyrazole boronic acid ate complexes in such couplings have been demonstrated, often proceeding without the need for an external base. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazole Boronates

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |

| 1 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Aryl Halide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High | researchgate.net |

| 2 | Lithium (1-methyl-1H-pyrazol-4-yl)trihydroxyborate | Aryl Halide | Pd(OAc)₂ / SPhos | None | THF/H₂O | 95 | researchgate.net |

Other transition metals like copper and gold have also been employed in the synthesis and functionalization of pyrazoles. mdpi.com Copper-catalyzed reactions, for instance, are effective for various C-N and C-C bond formations on the pyrazole core and could be adapted for side-chain installation.

Organocatalytic Methodologies

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided powerful methods for the enantioselective synthesis of heterocyclic compounds. nih.gov

For the synthesis of chiral this compound, an organocatalytic approach could involve the asymmetric addition of a nucleophile to an α,β-unsaturated ketone or aldehyde derived from 1-methyl-pyrazole. For example, a pyrazole-containing chalcone (B49325) analogue could undergo a conjugate addition reaction catalyzed by a chiral amine or thiourea (B124793) derivative, followed by reduction and chlorination.

Cinchona alkaloids and their derivatives, particularly squaramide-based bifunctional catalysts, are highly effective in promoting asymmetric domino reactions involving pyrazolone (B3327878) substrates. uva.esmetu.edu.tr These catalysts could be employed in a reaction cascade to build the chiral side chain. For instance, a tandem Michael addition and Thorpe-Ziegler type reaction, catalyzed by a cinchona alkaloid, has been successfully used to synthesize complex pyrazole-containing heterocycles with high enantioselectivity (up to >99% ee). nih.gov While the specific substrates differ, the principle of using a bifunctional organocatalyst to control stereochemistry in reactions involving pyrazole derivatives is well-established.

Enantioselective Synthesis of this compound

The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce one enantiomer preferentially, which is crucial in medicinal chemistry as different enantiomers can have vastly different biological activities.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com

A highly effective method for the synthesis of chiral amines and, by extension, amino alcohols, utilizes tert-butanesulfinamide as a chiral auxiliary. nih.govresearchgate.net In a potential synthesis of the target molecule, 1-methyl-1H-pyrazole-4-carbaldehyde would be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. Diastereoselective addition of a chloromethyl organometallic reagent (e.g., ClCH₂MgBr) to this imine would proceed under the directing influence of the bulky tert-butylsulfinyl group. Subsequent acidic hydrolysis would cleave the auxiliary to reveal the chiral amino alcohol, which could then be converted to the target chloroethanol. This approach provides excellent stereocontrol and the auxiliary can often be recovered. nih.gov

Table 2: Chiral Auxiliary Approach via Sulfinylimine

| Step | Reactants | Reagents | Product | Key Feature | Ref |

| 1 | Pyrazole-4-carbaldehyde, (R)-tert-Butanesulfinamide | CuSO₄ | Chiral N-Sulfinylimine | Formation of chiral intermediate | nih.gov |

| 2 | Chiral N-Sulfinylimine, Organometallic Reagent | e.g., R-MgBr | Diastereomerically enriched adduct | Diastereoselective C-C bond formation | nih.gov |

| 3 | Adduct | HCl | Chiral amine/alcohol | Cleavage of auxiliary | nih.gov |

Other auxiliaries, such as Evans oxazolidinones, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions and could be adapted for the construction of the side chain.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. The most direct catalytic route to chiral this compound is the asymmetric reduction of its corresponding ketone precursor, 2-chloro-1-(1-methyl-4-pyrazolyl)ethanone.

The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (B79455) (BH₃), is a premier method for the highly enantioselective reduction of prochiral ketones. nih.gov This method is well-suited for reducing α-halo ketones, often providing the corresponding chiral halohydrins with excellent enantiomeric excess (ee). The reduction of 2-chloroacetophenone, a structural analogue, proceeds with high enantioselectivity (91-98% ee) using this methodology. nih.gov

Table 3: Asymmetric Reduction of Ketones using Chiral Catalysts

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Ref |

| Acetophenone | (R)-Me-CBS, BH₃ | (R)-1-Phenylethanol | 97% | nih.gov |

| 2-Chloroacetophenone | Chiral Lactam Alcohol, BH₃ | (S)-2-Chloro-1-phenylethanol | 91% | nih.gov |

| Aryl Ketones | Chiral Iridium Complex / Protic Pyrazole | Chiral Alcohol | High | nih.gov |

Asymmetric transfer hydrogenation is another powerful technique. Chiral ruthenium and iridium complexes, often activated by protic pyrazole co-catalysts, can efficiently reduce ketones to alcohols with high enantioselectivity using hydrogen donors like 2-propanol or formic acid. nih.gov

Furthermore, the asymmetric ring-opening of meso-epoxides with pyrazole as a nucleophile, catalyzed by a chiral N,N'-dioxide-Sc(OTf)₃ complex, has been shown to produce β-pyrazole-substituted alcohols in excellent yields and enantioselectivities (up to 99% ee). nih.gov This strategy could be applied to a custom-synthesized epoxide to directly access the chiral target molecule.

Enzymatic Biocatalysis in Synthesis

The synthesis of chiral molecules, such as this compound, presents a significant challenge in organic chemistry, where the control of stereochemistry is paramount. Traditional chemical methods often require harsh reaction conditions, the use of chiral auxiliaries or catalysts, and can lead to the formation of undesirable byproducts. In contrast, enzymatic biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. nih.gov Enzymes, being inherently chiral, can catalyze reactions with high stereo-, regio-, and chemoselectivity under mild conditions, often in aqueous media. rsc.org For the synthesis of chiral alcohols like this compound, two primary enzymatic strategies are particularly relevant: the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic alcohol mixture.

The most direct enzymatic route to a specific enantiomer of this compound would involve the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(1-methyl-4-pyrazolyl)ethanone. This transformation is typically achieved using a class of enzymes known as ketoreductases (KREDs), which are a subset of alcohol dehydrogenases (ADHs). nih.gov These enzymes utilize a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), as a source of hydride to reduce the carbonyl group. The enzyme's active site provides a chiral environment that dictates the facial selectivity of the hydride attack on the ketone, leading to the preferential formation of one enantiomer of the alcohol. semanticscholar.org

While no specific studies on the enzymatic reduction of 2-chloro-1-(1-methyl-4-pyrazolyl)ethanone have been reported, extensive research on analogous chloro-substituted acetophenones and other heterocyclic ketones provides a strong basis for the feasibility of this approach. For instance, the enzymatic preparation of (S)-2-chloro-1-(3-chlorophenyl)ethanol, an intermediate for an anticancer drug candidate, was successfully achieved through a microbial screen that identified strains of Hansenula polymorpha and Rhodococcus globerulus capable of performing the desired reduction with high enantioselectivity. nih.govresearchgate.net Further process development often involves the use of isolated and engineered ketoreductases to achieve even higher efficiency and selectivity. nih.gov

The selection of the appropriate ketoreductase is crucial and is often guided by screening a library of enzymes with varying substrate specificities and stereopreferences (either (R)- or (S)-selective). The reaction conditions, including pH, temperature, co-solvent, and a system for cofactor regeneration, must be optimized to ensure high catalytic activity and stability of the enzyme. A common strategy for cofactor regeneration is to use a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase, or to employ a glucose/glucose dehydrogenase system. nih.gov

The table below illustrates hypothetical data for the screening of various ketoreductases for the asymmetric reduction of 2-chloro-1-(1-methyl-4-pyrazolyl)ethanone, based on typical results seen for similar substrates.

| Ketoreductase (KRED) | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|

| KRED-A | 95 | >99 | (S) |

| KRED-B | 88 | 97 | (R) |

| KRED-C | 75 | 92 | (S) |

| KRED-D | 98 | 85 | (R) |

An alternative enzymatic strategy is the kinetic resolution of a racemic mixture of this compound. This method relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. jocpr.com The reaction is usually carried out in a non-aqueous solvent using an acyl donor, such as vinyl acetate. As the reaction progresses, one enantiomer is converted to its corresponding ester, while the other remains as the unreacted alcohol. The process is stopped at or near 50% conversion, at which point the ester and the remaining alcohol, now enantiomerically enriched, can be separated.

The enantioselectivity of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. A high E value (typically >100) is desirable to achieve high enantiomeric excess for both the product and the unreacted starting material. nih.gov Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used for such resolutions due to their broad substrate scope and high enantioselectivity. nih.gov

While direct literature on the lipase-catalyzed resolution of this compound is unavailable, studies on similar secondary alcohols, including those with halogen substituents or heterocyclic rings, have demonstrated the effectiveness of this methodology. mdpi.com The choice of lipase, acyl donor, solvent, and temperature are all critical parameters that need to be optimized to achieve a successful resolution.

The following interactive table provides representative data for a hypothetical lipase-catalyzed kinetic resolution of racemic this compound.

| Lipase | Acyl Donor | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | 50 | >99 | 98 | >200 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | 48 | 95 | 92 | 85 |

| Rhizomucor miehei Lipase (RML) | Vinyl Butyrate | 52 | 90 | 88 | 45 |

| Candida rugosa Lipase (CRL) | Vinyl Acetate | 45 | 82 | 78 | 20 |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 1 1 Methyl 4 Pyrazolyl Ethanol

Reactivity at the Chloro Moiety

The carbon-chlorine bond in 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol is the primary site for reactions that forge new carbon-carbon or carbon-heteroatom bonds. The reactivity at this position is influenced by the electronic properties of the adjacent pyrazole (B372694) ring and the steric hindrance around the reaction center.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The chloro group, being a good leaving group, is susceptible to displacement by a wide array of nucleophiles. The specific pathway of this substitution, whether it be a unimolecular (SN1) or bimolecular (SN2) mechanism, is contingent upon the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 pathway is generally favored by strong, unhindered nucleophiles in polar aprotic solvents. In this concerted mechanism, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. Given that the chloro group is on a primary carbon, the SN2 mechanism is a highly probable pathway for substitution reactions.

Conversely, the SN1 pathway involves the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles in polar protic solvents, which can stabilize the intermediate carbocation. While a primary carbocation is generally unstable, the proximity of the electron-rich pyrazole ring could potentially offer some degree of stabilization through resonance or inductive effects, making an SN1 pathway plausible under certain conditions, such as in the presence of a Lewis acid catalyst.

Table 1: Factors Influencing Nucleophilic Substitution Pathways

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group | Good leaving group |

Elimination Reactions (E1 and E2 mechanisms)

In the presence of a base, this compound can undergo elimination reactions to form an alkene. Similar to substitution reactions, eliminations can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

The E2 mechanism is a concerted process where a strong, bulky base abstracts a proton from the carbon adjacent to the one bearing the chlorine, while the chlorine atom simultaneously departs. This pathway requires an anti-periplanar arrangement of the proton and the leaving group and is favored by high concentrations of a strong, non-nucleophilic base.

The E1 mechanism , on the other hand, proceeds through a carbocation intermediate, the same as in the SN1 pathway. After the formation of the carbocation, a weak base can abstract an adjacent proton to form the double bond. E1 reactions are often in competition with SN1 reactions and are favored by high temperatures and the use of non-nucleophilic, weak bases.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro moiety of this compound can also serve as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. While aryl and vinyl chlorides are more commonly employed in these reactions, the reactivity of alkyl chlorides can be achieved with appropriate catalyst systems.

Several types of palladium-catalyzed cross-coupling reactions could potentially be applied:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a new, more substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The success of these reactions would be highly dependent on the choice of the palladium catalyst, ligands, base, and solvent. The presence of the pyrazole ring and the hydroxyl group could influence the catalytic cycle, potentially acting as coordinating groups to the palladium center. Research on chloro-substituted pyrazoles has demonstrated the feasibility of such cross-coupling reactions, suggesting that this compound could be a viable substrate under optimized conditions. tandfonline.comacs.orgrsc.org

Reactivity at the Hydroxyl Group

The secondary hydroxyl group in this compound is a versatile functional group that can undergo a variety of transformations, including oxidation, esterification, and etherification.

Oxidation Reactions and Derived Products

Oxidation of the secondary alcohol functionality would lead to the formation of the corresponding ketone, 2-chloro-1-(1-methyl-4-pyrazolyl)ethan-1-one. A wide range of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for secondary alcohols include:

Chromium-based reagents: such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in sulfuric acid).

Dess-Martin periodinane (DMP): a mild and selective oxidizing agent.

Swern oxidation: using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride.

The resulting ketone would be a valuable intermediate for further synthetic modifications, allowing for the introduction of various functional groups at the carbonyl carbon.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or can be promoted by coupling agents.

Etherification , the formation of an ether, can be achieved through several methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, although this is less controlled.

Table 2: Common Reagents for Hydroxyl Group Transformations

| Transformation | Reagent/Conditions | Product |

| Oxidation | PCC, DMP, Swern Oxidation | Ketone |

| Esterification | Carboxylic acid, acid catalyst | Ester |

| Acyl chloride, base | Ester | |

| Etherification | NaH, Alkyl halide (Williamson) | Ether |

Deprotonation and Alkoxide Formation

The hydroxyl group of this compound is acidic and can be deprotonated by a suitable base to form the corresponding alkoxide. This process is a fundamental acid-base reaction where the base removes the proton (H⁺) from the alcohol, resulting in a negatively charged oxygen species known as an alkoxide. assaygenie.comwikipedia.org The reactivity of the alcohol and the choice of base are governed by the relative pKa values of the alcohol and the conjugate acid of the base.

For typical aliphatic alcohols, relatively strong bases are required for complete deprotonation. While sodium hydroxide (B78521) can establish an equilibrium, it is often not a strong enough base to fully convert the alcohol to its alkoxide. youtube.com More potent bases, such as metal hydrides like sodium hydride (NaH) or potassium hydride (KH), are commonly employed. wikipedia.orgyoutube.com These hydrides react irreversibly to deprotonate the alcohol, forming the sodium or potassium alkoxide and hydrogen gas, which drives the reaction to completion. wikipedia.orgyoutube.com The resulting alkoxide of this compound is a potent nucleophile, with the negative charge localized on the oxygen atom, making it available for subsequent reactions. wikipedia.org

Reactivity of the 1-Methyl-4-pyrazolyl Ring

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is an electron-rich aromatic heterocycle and is susceptible to electrophilic aromatic substitution (SEAr). globalresearchonline.net Due to the electronic nature of the two adjacent nitrogen atoms, substitution is strongly directed to the C4 position. rrbdavc.org Attack at the C4 position proceeds through a stable cationic intermediate (a σ-complex or arenium ion), whereas attack at the C3 or C5 positions generates a highly unstable intermediate with a positive charge adjacent to the electron-deficient pyridinic nitrogen, significantly raising the activation energy for substitution at these positions. rrbdavc.org

In the case of this compound, the C4 position is already occupied. Therefore, further electrophilic substitution would have to occur at either the C3 or C5 positions. The substituents already present on the ring—the 1-methyl group and the 4-(2-chloro-1-hydroxyethyl) group—influence the reactivity and orientation of subsequent substitutions. Both groups are generally considered to be weakly activating and are ortho-, para-directing. libretexts.orgwikipedia.org In the context of the 1,4-substituted pyrazole ring, both groups would direct an incoming electrophile to the C3 and C5 positions. However, given the inherent lower reactivity of these positions compared to C4, such substitution reactions would likely require more forcing conditions than those needed for an unsubstituted pyrazole. rrbdavc.org Standard electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts reactions. wikipedia.orgscribd.com

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho metalation, particularly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a powerful strategy for the functionalization of heterocyclic rings. For 1-methylpyrazole (B151067), the site of lithiation is highly dependent on the reaction conditions, demonstrating a classic case of kinetic versus thermodynamic control. nih.govrsc.orgresearchgate.net

Under kinetically controlled conditions, which typically involve the use of n-BuLi in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), deprotonation occurs at the most acidic proton. In this case, the protons on the N-methyl group are preferentially abstracted, leading to the formation of a (1-lithiomethyl)-4-substituted pyrazole intermediate. nih.govresearchgate.net This kinetic product can be trapped by adding an electrophile at low temperature.

Conversely, under thermodynamically controlled conditions, where the reaction mixture is allowed to warm to room temperature, an equilibrium is established. The initial kinetic product can rearrange to the more stable thermodynamic product. For 1-methylpyrazole, the most stable carbanion is formed by deprotonation at the C5 position of the pyrazole ring. nih.govrsc.org This thermodynamic product, 5-lithio-1-methyl-4-substituted pyrazole, can then be reacted with various electrophiles to introduce a wide range of functional groups at the C5 position.

| Condition | Temperature | Major Product | Subsequent Functionalization |

|---|---|---|---|

| Kinetic Control | -78 °C | Deprotonation at N-methyl group | Functionalization of the methyl side-chain |

| Thermodynamic Control | Room Temperature | Deprotonation at C5 position | Functionalization of the pyrazole ring at C5 |

Cycloaddition Reactions Involving the Pyrazole Moiety

The aromaticity of the pyrazole ring makes it generally unreactive as a diene in [4+2] Diels-Alder cycloadditions. Such a reaction would require the disruption of the stable aromatic sextet, leading to a high activation energy barrier. nih.govresearchgate.net Consequently, pyrazole and its simple derivatives are very reluctant to participate in these reactions, often requiring harsh conditions such as high temperatures and pressures, and even then, they typically result in low yields. nih.gov

However, the reactivity can be altered if the aromaticity is already disrupted. For instance, non-aromatic 4H-pyrazoles, which possess an sp³-hybridized carbon at the C4 position, can readily participate as dienes in Diels-Alder reactions. nih.govmit.edu Electron-withdrawing groups at the C4 position of 4H-pyrazoles, such as fluorine, have been shown to activate the system for inverse-electron-demand Diels-Alder reactions. nih.govmit.edu Another example involves pyrazolyl-2-azadienes, where the diene system is exocyclic to the aromatic ring. These have been shown to undergo Diels-Alder cycloadditions with dienophiles under microwave irradiation to form fused pyrazolo[3,4-b]pyridine systems. researchgate.net For this compound itself, direct participation of the aromatic pyrazole ring as a diene in a cycloaddition is not a favorable reaction pathway.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, which contains both a hydroxyl group and a chlorine atom in a 1,2-relationship (a halohydrin), is perfectly suited for intramolecular cyclization to form an epoxide. This reaction, a variation of the Williamson ether synthesis, proceeds readily under basic conditions. chegg.comyoutube.com

The mechanism involves two principal steps. First, a base deprotonates the hydroxyl group to form the corresponding nucleophilic alkoxide. chegg.comstackexchange.com Second, the alkoxide attacks the adjacent carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. youtube.comyoutube.com Chloride ion serves as a good leaving group, facilitating the ring closure. chegg.comchegg.com This intramolecular process is generally rapid because the nucleophile and electrophile are tethered within the same molecule, leading to a favorable entropy of activation. youtube.com The resulting product is 2-(1-methyl-4-pyrazolyl)oxirane. For the SN2 reaction to occur efficiently, the molecule must adopt a conformation where the attacking alkoxide and the chlorine leaving group are in an anti-periplanar orientation. stackexchange.com No significant rearrangement reactions are commonly reported for this type of structure under these conditions.

Mechanistic Investigations of Key Transformations

The transformations of this compound are underpinned by well-established mechanistic principles, some of which have been elucidated by computational and kinetic studies on pyrazole and related systems. researchgate.neteurasianjournals.com

Deprotonation and Cyclization: The mechanism for the base-promoted conversion of the halohydrin to an epoxide is a two-step process. The first step is a rapid acid-base equilibrium to form the alkoxide. stackexchange.comechemi.com The subsequent intramolecular SN2 cyclization is typically the rate-determining step. Kinetic studies on similar chlorohydrins have confirmed this pathway. echemi.com The stereochemical requirement for an anti-periplanar arrangement of the nucleophile and leaving group in the transition state is a key mechanistic feature of this SN2 reaction. stackexchange.com

Lithiation Regioselectivity: The regioselectivity of the lithiation of 1-methylpyrazole has been investigated using both experimental methods and density functional theory (DFT) calculations. nih.govrsc.org These studies confirm that the N-methyl protons are kinetically more acidic, leading to the kinetic product at low temperatures. However, the C5-lithiated species is thermodynamically more stable, and calculations that include solvation effects correctly predict this outcome. nih.govresearchgate.net This difference is attributed to the stability of the resulting carbanions, with the negative charge on the sp²-hybridized C5 carbon being more stable than on the sp³-hybridized methyl carbon after accounting for solvation and potential aggregation of the organolithium species. nih.gov

Electrophilic Aromatic Substitution: The mechanism for SEAr on pyrazoles involves the formation of a cationic arenium ion intermediate. Computational studies have been used to predict the regioselectivity of these reactions by evaluating the stability of the possible intermediates. nih.gov These calculations confirm that the intermediate for C4 attack is significantly more stable than those for C3 or C5 attack, explaining the strong directing effect of the pyrazole ring itself. rrbdavc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 1 1 Methyl 4 Pyrazolyl Ethanol

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of a compound, providing confirmation of its elemental composition. For 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol (C₇H₁₁ClN₂O), HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield a highly accurate mass measurement of the protonated molecule ([M+H]⁺).

The expected fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for pyrazole (B372694) derivatives often involve the cleavage of the pyrazole ring and the loss of substituents. For this compound, characteristic fragmentation would likely involve the loss of a water molecule (H₂O) from the ethanol (B145695) side chain, the loss of the chloromethyl group (CH₂Cl), and cleavage of the pyrazole ring. The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Assignment |

| [M+H]⁺ | C₇H₁₂ClN₂O⁺ | 175.0633 | 175.0631 | Molecular Ion |

| [M-H₂O+H]⁺ | C₇H₁₀ClN₂⁺ | 157.0527 | 157.0525 | Loss of water |

| [M-CH₂Cl+H]⁺ | C₆H₉N₂O⁺ | 125.0710 | 125.0708 | Loss of chloromethyl group |

| [C₄H₅N₂]⁺ | C₄H₅N₂⁺ | 81.0447 | 81.0446 | 1-methylpyrazole (B151067) fragment |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

Two-dimensional NMR techniques are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the subject molecule, COSY would show correlations between the proton of the hydroxyl group and the methine proton (CH-OH), as well as between the methine proton and the protons of the chloromethyl group (CH-CH₂Cl).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the chemical shifts of the carbon atoms attached to protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the N-methyl carbon and the adjacent pyrazole ring carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can help to determine the relative stereochemistry and preferred conformation of the molecule in solution. For example, it could reveal through-space interactions between the pyrazole ring protons and the protons on the ethanol side chain.

| Proton (¹H) | Carbon (¹³C) | COSY Correlations | HMBC Correlations |

| H3/H5 (pyrazole) | C3/C5 (pyrazole) | - | C4, C5/C3 |

| H (CH-OH) | C (CH-OH) | H (CH₂Cl), OH | C4 (pyrazole), CH₂Cl |

| H (CH₂Cl) | C (CH₂Cl) | H (CH-OH) | CH-OH |

| H (N-CH₃) | C (N-CH₃) | - | C3, C5 (pyrazole) |

| H (OH) | - | H (CH-OH) | - |

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. nih.gov It is particularly useful for studying polymorphism, where a compound can exist in different crystal forms. High-resolution solid-state ¹³C and ¹⁵N NMR can distinguish between different polymorphs by revealing differences in the local chemical environment of the atoms. cdnsciencepub.comresearchgate.net For this compound, ssNMR could be used to characterize its crystalline form and to study any potential intermolecular interactions, such as hydrogen bonding, in the solid state.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the alkyl and pyrazole groups would appear in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. A strong absorption band in the 600-800 cm⁻¹ region would be attributable to the C-Cl stretching vibration.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrazole ring vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200-3600 | IR |

| C-H Stretch (Aromatic/Alkyl) | 2850-3100 | IR, Raman |

| C=N / C=C Stretch (Pyrazole) | 1400-1600 | IR, Raman |

| C-O Stretch | 1050-1200 | IR |

| C-Cl Stretch | 600-800 | IR, Raman |

X-ray Crystallography for Single Crystal Structure Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. mdpi.com This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. For this compound, a successful crystallographic analysis would definitively establish the connectivity of the atoms, the geometry of the pyrazole ring, and the conformation of the chloroethanol side chain. Furthermore, it would reveal the details of the crystal packing and any intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which govern the supramolecular architecture.

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Configuration Assignment

The carbon atom of the ethanol backbone attached to the hydroxyl group, the pyrazole ring, the chloroethyl group, and a hydrogen atom is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemical configuration of chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is unique to a specific enantiomer. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the sample can be assigned. ORD measures the rotation of the plane of polarized light as a function of wavelength. Both techniques provide a "fingerprint" of the molecule's chirality and are crucial for the stereochemical characterization of enantiomerically pure samples of this compound.

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., preparative HPLC, GC-MS)

In the synthesis and development of novel compounds such as this compound, the isolation of the target molecule from reaction mixtures and the accurate assessment of its purity are paramount. Chromatographic techniques are indispensable tools for achieving these objectives, providing robust methods for both purification and analysis. High-performance liquid chromatography (HPLC), particularly in its preparative format, is a cornerstone for isolating high-purity compounds, while gas chromatography-mass spectrometry (GC-MS) offers a powerful method for verifying purity and identifying trace-level contaminants.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of sample, making it the preferred method for purifying milligrams to grams of a compound for further research. nih.gov The goal is to separate the target compound, this compound, from unreacted starting materials, reagents, and any side products generated during its synthesis.

The development of a preparative HPLC method often begins at the analytical scale to optimize separation conditions. For pyrazole derivatives, both normal-phase and reverse-phase chromatography have proven effective. nih.govijcpa.in Given the polar nature of the hydroxyl group and the heterocyclic pyrazole ring in this compound, a reverse-phase method is a common starting point.

Stationary and Mobile Phases: A typical reverse-phase separation would employ a C18-functionalized silica (B1680970) gel as the stationary phase. The mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. ijcpa.in An isocratic elution (constant mobile phase composition) may be sufficient, but a gradient elution (where the proportion of organic solvent is increased over time) often provides better resolution for complex mixtures.

For chiral compounds, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for separating enantiomers. nih.gov If this compound is synthesized as a racemic mixture, a chiral preparative HPLC method would be essential for isolating the individual enantiomers for stereospecific studies. In such cases, polar organic elution modes (e.g., using ethanol, methanol, or acetonitrile) can offer sharp peaks and short analysis times. nih.gov

Below is an interactive table detailing hypothetical, yet representative, conditions for the preparative HPLC purification of this compound.

Table 1: Illustrative Preparative HPLC Parameters for this compound Purification

| Parameter | Reverse-Phase Conditions | Chiral Separation Conditions |

|---|---|---|

| Column Type | C18 Silica Gel (e.g., 250 x 21.2 mm, 5 µm) | Immobilized Polysaccharide CSP (e.g., Lux Cellulose-2) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Isocratic: Methanol/Acetonitrile (1:1, v/v) |

| Elution Mode | Gradient: 30% to 95% B over 20 min | Isocratic |

| Flow Rate | 20 mL/min | 15 mL/min |

| Detection | UV at 220 nm | UV at 220 nm and 254 nm |

| Sample Loading | ~100 mg dissolved in mobile phase | ~50 mg dissolved in mobile phase |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive analytical technique ideal for assessing the purity of a substance and identifying volatile or semi-volatile impurities. wikipedia.org For this compound, GC-MS analysis can confirm the identity of the purified compound and detect any residual solvents or synthesis byproducts. The compound's ethanol moiety makes it sufficiently volatile for GC analysis, though derivatization (e.g., silylation of the hydroxyl group) could be employed to enhance its thermal stability and chromatographic performance if necessary.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column, commonly coated with a nonpolar or mid-polar stationary phase like 5% phenyl-polydimethylsiloxane, separates compounds based on their boiling points and interactions with the phase.

As components elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion (M+) and a characteristic fragmentation pattern. chemguide.co.uk The fragmentation of pyrazole rings often involves the loss of HCN or N₂, providing structural clues for identification. researchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak and fragments corresponding to the loss of a chloromethyl group, a water molecule, or cleavage of the pyrazole ring.

This technique is exceptionally useful for purity assessment because it can detect impurities at very low levels. The total ion chromatogram (TIC) provides a profile of all eluted compounds, and the purity of the main peak can be calculated as a percentage of the total integrated area.

An interactive data table summarizing typical GC-MS parameters for this analysis is provided below.

Table 2: Representative GC-MS Parameters for Purity Analysis of this compound

| Parameter | Setting |

|---|---|

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40 - 500 m/z |

By combining the powerful separation capabilities of preparative HPLC for isolation and the high sensitivity and specificity of GC-MS for purity verification, researchers can ensure that samples of this compound are of the requisite quality for subsequent advanced characterization and research applications.

Computational Chemistry and Theoretical Studies of 2 Chloro 1 1 Methyl 4 Pyrazolyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), are widely employed to investigate the structure, stability, and reactivity of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol, this would involve calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a 6-31G(d) basis set, have been successfully used to determine the optimized geometries of pyrazole-based compounds. jocpr.com

Conformational analysis would be particularly important for the chloroethanol side chain, which can adopt various conformations due to rotation around the C-C and C-O single bonds. By calculating the relative energies of these different conformers, the most stable and likely conformations of the molecule can be identified.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyrazole Ring (Based on Pyrazol-5-one). Data adapted from theoretical calculations on pyrazol-5-one using DFT at the B3LYP/6-31G(d) level of theory. jocpr.com

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.38 Å |

| N2-C3 | 1.32 Å | |

| C3-C4 | 1.45 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.39 Å | |

| Bond Angle | N1-N2-C3 | 111.5° |

| N2-C3-C4 | 105.8° | |

| C3-C4-C5 | 109.2° | |

| C4-C5-N1 | 104.3° | |

| C5-N1-N2 | 109.2° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring, while the LUMO may be distributed over the chloroethanol side chain, particularly the C-Cl antibonding orbital. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrazole Derivatives. Data from DFT/B3LYP calculations on synthesized pyrazole derivatives. nih.govnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyz-1 | -6.45 | -1.52 | 4.93 |

| Pyz-2 | -6.12 | -1.88 | 4.24 |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. Red regions on the EPS map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack.

In this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group would be expected to be regions of negative potential. Conversely, the hydrogen atom of the hydroxyl group and the carbon atom attached to the chlorine would likely be areas of positive potential.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment. eurasianjournals.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves and changes shape, and how it forms hydrogen bonds and other interactions with solvent molecules. rdd.edu.iq This is particularly relevant for understanding its behavior in biological systems. The simulations can also help to identify the most stable conformations in solution, which may differ from those in the gas phase. nih.gov

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. jocpr.comresearchgate.net Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra and the assignment of signals to specific atoms in the molecule. researchgate.net Similarly, the calculation of vibrational frequencies can help to assign bands in an IR spectrum to specific molecular vibrations. mdpi.com For this compound, theoretical predictions would be invaluable for its structural characterization.

Table 3: Example of Theoretically Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Pyrazole Derivative. Data for 3-methyl pyrazol-5-one, with theoretical values calculated using the TNDO/6-31G(d) method. jocpr.com

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

| N-H | 7.85 | 10.80 |

| C-H (ring) | 5.30 | 5.40 |

| C-H (methyl) | 2.15 | 2.10 |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. scholaris.cacdnsciencepub.com For this compound, theoretical studies could elucidate the mechanisms of reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the hydroxyl group. By mapping the potential energy surface of a reaction, the most favorable reaction pathway can be determined. For instance, computational studies on the oxidative aromatization of pyrazolines have identified a concerted oxidation mechanism. rsc.org

In Silico Studies of Molecular Interactions with Biological Targets (e.g., enzyme active sites)

A comprehensive search of scientific literature and computational chemistry databases did not yield specific in silico studies on the molecular interactions of this compound with biological targets. While the broader class of pyrazole derivatives has been the subject of numerous computational investigations to explore their potential as inhibitors for various enzymes, research focusing explicitly on this compound is not publicly available at this time.

The pyrazole scaffold is a common feature in many biologically active compounds, and computational methods such as molecular docking and molecular dynamics are frequently employed to understand their mechanism of action at a molecular level. These studies often investigate the binding modes of pyrazole-containing ligands within the active sites of enzymes implicated in a range of diseases. For instance, various pyrazole derivatives have been computationally evaluated as potential inhibitors for targets including, but not limited to:

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation and are targets for cancer therapy.

Vascular Endothelial Growth Factor Receptor (VEGFR): A key target in angiogenesis, relevant to cancer treatment.

Carbonic Anhydrases: A family of enzymes involved in various physiological processes.

Bacterial Enzymes: Such as DNA gyrase, which are targets for antibacterial agents.

These in silico analyses typically provide insights into binding affinities, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the specific amino acid residues that are crucial for the binding of the ligand.

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables on binding energies, or a list of interacting residues for this particular compound. The potential biological targets and interaction profiles of this compound remain an area for future investigation within the field of computational chemistry and drug design.

Mechanistic Investigations of Biological Activity Attributed to 2 Chloro 1 1 Methyl 4 Pyrazolyl Ethanol and Its Pyrazole Derivatives

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase Enzyme Inhibition)

The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in various biologically active compounds. A significant area of research for pyrazole derivatives has been their role as enzyme inhibitors, particularly in the context of inflammation.

One of the most studied mechanisms of action for pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes. smolecule.com COX enzymes are key to the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.

Numerous studies have demonstrated that pyrazole derivatives can act as potent and selective inhibitors of COX-2. This selectivity is a desirable trait in anti-inflammatory agents as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The general structure of many pyrazole-based COX-2 inhibitors features a central pyrazole ring with various substituents that influence their binding affinity and selectivity. For instance, research on a series of novel pyrazole derivatives showed significant anti-inflammatory and analgesic activities, which were attributed to their COX-2 inhibitory potential. jocpr.com

While direct evidence is not available for 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol, the presence of the pyrazole moiety suggests that it could potentially exhibit inhibitory activity against COX enzymes. smolecule.com The specific substituents, a chloro group and a 1-methyl-4-pyrazolyl ethanol (B145695) group, would determine the potency and selectivity of such an action.

Beyond COX inhibition, pyrazole derivatives have been investigated as inhibitors of other enzymes as well. For example, certain pyrazole compounds have been shown to inhibit alcohol dehydrogenase. nih.gov Specifically, 4-methylpyrazole (B1673528) is a known inhibitor of alcohol dehydrogenase and is used in the treatment of methanol (B129727) and ethylene (B1197577) glycol poisoning. nih.gov Given the structural similarity, this presents another potential, though unconfirmed, avenue of biological activity for this compound.

The table below summarizes the enzyme inhibitory activities of some representative pyrazole derivatives.

| Compound Class | Enzyme Target | Findings |

| Pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | Many derivatives show potent and selective inhibition of COX-2, leading to anti-inflammatory effects. jocpr.com |

| 4-Methylpyrazole | Alcohol Dehydrogenase | Acts as a potent inhibitor, forming the basis of its clinical use. nih.gov |

| Pyrazole-based compounds | Meprin α and β | Structure-activity relationship studies have identified potent inhibitors of these metalloproteases. nih.gov |

Receptor Binding Mechanisms and Allosteric Modulation

In addition to enzyme inhibition, pyrazole derivatives have been found to interact with various receptors, modulating their activity. The nature of these interactions can be direct binding to the primary (orthosteric) site or to a secondary (allosteric) site, which can fine-tune the receptor's response to its endogenous ligand.

For instance, certain pyrazole-containing compounds have been identified as modulators of G protein-coupled receptors (GPCRs). A study on pyrazol-4-yl-pyridine derivatives led to the identification of a selective positive allosteric modulator (PAM) for the muscarinic acetylcholine (B1216132) receptor M4. nih.gov PAMs enhance the effect of the natural ligand without directly activating the receptor themselves. This finding highlights the potential for pyrazole derivatives to act as subtle modulators of receptor function.

Furthermore, research has shown that ethanol itself can interact with specific receptor sites, such as certain subtypes of GABA-A receptors. nih.gov While this is related to the ethanol component of the subject compound's name, it is important to note that the biological activity of this compound would be determined by the entire molecule's structure and not just its constituent parts.

The diverse receptor interactions of pyrazole derivatives are summarized in the table below.

| Compound Class | Receptor Target | Mechanism of Action |

| Pyrazol-4-yl-pyridine derivatives | Muscarinic Acetylcholine Receptor M4 | Positive Allosteric Modulation nih.gov |

| Ethanol | GABA-A Receptors (α4/6β3δ subtypes) | Competitive inhibition of Ro15-4513 binding nih.gov |

Elucidation of Cellular Pathway Modulation Relevant to Biological Effects

The biological effects of pyrazole derivatives are a consequence of their interactions with enzymes and receptors, which in turn modulate various intracellular signaling pathways.

The inhibition of COX-2 by pyrazole compounds, for example, directly impacts the prostaglandin (B15479496) synthesis pathway, leading to a reduction in inflammation and pain. This is a well-understood mechanism for many anti-inflammatory drugs.

Moreover, the modulation of receptors like the muscarinic M4 receptor can have downstream effects on pathways involving adenylyl cyclase and cyclic AMP (cAMP) levels. nih.gov These pathways are crucial in regulating neuronal excitability and have implications for various neurological and psychiatric conditions.

Ethanol is known to modulate a range of intracellular signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and others. nih.gov The presence of an ethanol moiety in this compound raises the possibility of interactions with these pathways, although this remains speculative without direct experimental evidence.

| Modulated Pathway | Associated Biological Effect | Relevant Pyrazole Derivative Class |

| Prostaglandin Synthesis | Anti-inflammatory, Analgesic | COX-2 Inhibiting Pyrazoles |

| cAMP Signaling | Neuromodulation | Muscarinic M4 Receptor Modulating Pyrazoles nih.gov |

| PKA and PKC Signaling | Various cellular responses | General relevance of ethanol moiety nih.gov |

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of new, more potent, and selective molecules. For pyrazole derivatives, extensive SAR studies have been conducted, particularly for their anti-inflammatory and enzyme-inhibiting properties.

In the context of COX-2 inhibition, SAR studies have revealed that the nature and position of substituents on the pyrazole ring are critical for activity and selectivity. For example, the presence of a sulfonamide or a similar group at a specific position is a common feature in many selective COX-2 inhibitors.

A study on pyrazole-based inhibitors of meprin α and β demonstrated how systematic modifications to the pyrazole core and its substituents can lead to highly potent and selective inhibitors. nih.gov These studies provide a roadmap for designing new pyrazole derivatives with desired biological activities.

While no specific SAR studies for this compound were found, general principles from related pyrazole series can be informative. The chloro and methyl-ethanol substituents on the pyrazole ring of the subject compound would be expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

| Structural Feature | Impact on Biological Activity | Example Compound Class |

| Substituents on Pyrazole Ring | Determines potency and selectivity of enzyme inhibition | Pyrazole-based COX-2 inhibitors and Meprin inhibitors nih.gov |

| Nature of Aryl Groups | Influences binding affinity to target proteins | Pyrazole-based inhibitors of meprin α and β nih.gov |

Biophysical Characterization of Molecular Interactions

Biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed, atomic-level insights into how a molecule binds to its biological target. These studies are invaluable for understanding the mechanism of action and for guiding drug design.

For many pyrazole-based inhibitors, co-crystallization with their target enzymes has elucidated the specific molecular interactions responsible for their inhibitory activity. For instance, the crystal structures of COX-2 in complex with pyrazole-based inhibitors have revealed how these molecules fit into the active site and interact with key amino acid residues.

In the study of meprin inhibitors, molecular modeling and docking studies were used to predict the binding modes of pyrazole derivatives, which were then correlated with their observed inhibitory activities. nih.gov Such studies can reveal the importance of specific interactions, such as hydrogen bonds or hydrophobic interactions, in ligand binding.

No biophysical studies have been published for this compound. However, the wealth of biophysical data on other pyrazole derivatives provides a strong foundation for predicting its potential molecular interactions should a biological target be identified.

| Technique | Type of Information Obtained | Relevance to Pyrazole Derivatives |

| X-ray Crystallography | 3D structure of ligand-protein complex | Elucidation of binding modes of COX-2 inhibitors. |

| Molecular Docking | Predicted binding poses and affinities | Used to guide the design of meprin inhibitors. nih.gov |

2 Chloro 1 1 Methyl 4 Pyrazolyl Ethanol As a Synthetic Intermediate and Precursor

Building Block for Complex Heterocyclic Systems

The pyrazole (B372694) nucleus is a fundamental component of many biologically active compounds. 2-Chloro-1-(1-methyl-4-pyrazolyl)ethanol serves as a key starting material for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring system, such as a pyridine or pyrimidine. These fused systems are of particular interest due to their prevalence in pharmacologically active molecules. chim.itnih.gov

Two prominent examples of such fused systems are pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. The synthesis of these structures often involves the reaction of a suitably functionalized pyrazole derivative with a biselectrophilic partner. While direct synthesis from this compound is a plausible synthetic route, current literature often details their synthesis from other pyrazole precursors like 5-aminopyrazoles. chim.itmdpi.com The chloroethanol side chain of the title compound, however, offers a potential handle for cyclization reactions to form these and other complex heterocyclic structures.

Precursor in the Synthesis of Pharmacologically Active Compounds

The pyrazole moiety is a well-established pharmacophore, present in a wide range of therapeutic agents. nih.gov Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Consequently, this compound is a valuable precursor for the synthesis of new drug candidates.